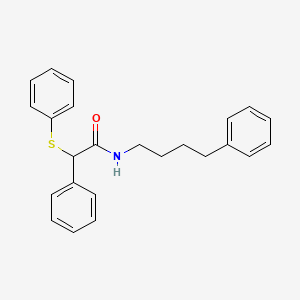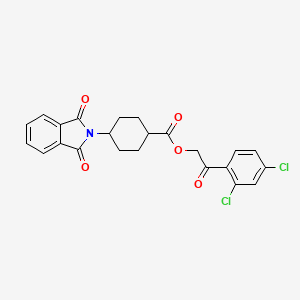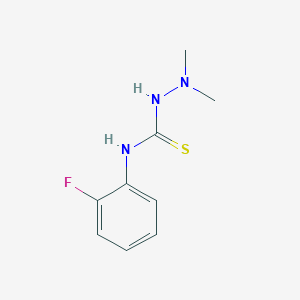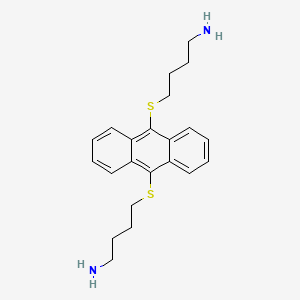
4,4'-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is a complex organic compound characterized by the presence of an anthracene core linked to butan-1-amine groups via disulfide bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.
Introduction of Disulfide Bridges: The disulfide bridges are introduced by reacting the anthracene core with a disulfide-containing reagent under oxidative conditions.
Attachment of Butan-1-amine Groups: The final step involves the nucleophilic substitution reaction where butan-1-amine groups are attached to the disulfide-bridged anthracene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols.
Substitution: The butan-1-amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine involves its interaction with molecular targets through its functional groups. The disulfide bridges can undergo redox reactions, influencing cellular redox states. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The butan-1-amine groups can interact with various biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is unique due to the presence of disulfide bridges and butan-1-amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C22H28N2S2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-[10-(4-aminobutylsulfanyl)anthracen-9-yl]sulfanylbutan-1-amine |
InChI |
InChI=1S/C22H28N2S2/c23-13-5-7-15-25-21-17-9-1-2-10-18(17)22(26-16-8-6-14-24)20-12-4-3-11-19(20)21/h1-4,9-12H,5-8,13-16,23-24H2 |
InChI Key |
XXPRJOLOYKGOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCCCN)SCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


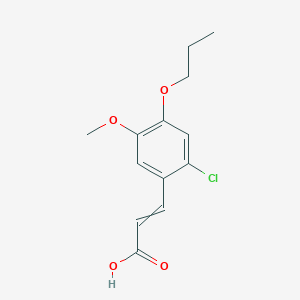
![3,3'-{benzene-1,4-diylbis[oxycarbonyl(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}bis(6-hydroxybenzoic acid)](/img/structure/B12464553.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)
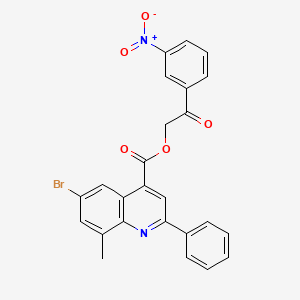
![ethyl (4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)acetate](/img/structure/B12464570.png)
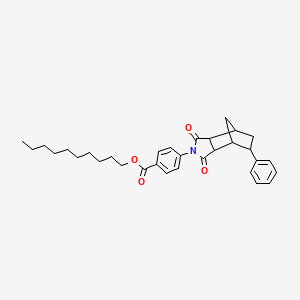

![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)

![1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B12464600.png)
![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)
